Pyrazolo[1,5-a]pyridine-4-carbaldehyde
Overview
Description
Pyrazolo[1,5-a]pyridine-4-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds, followed by cyclocondensation reactions . Another approach includes the use of Vilsmeier-Haack reagents to form the desired aldehyde group .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in water-pyridine medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrazolo[1,5-a]pyridine-4-carboxylic acid.
Reduction: Pyrazolo[1,5-a]pyridine-4-methanol.
Substitution: Pyrazolo[1,5-a]pyridine-4-imine derivatives.
Scientific Research Applications
Pyrazolo[1,5-a]pyridine-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and have been studied for their potential as fluorescent probes and therapeutic agents.
Pyrazolo[3,4-d]pyrimidines: These derivatives are known for their CDK2 inhibitory activity and anticancer properties.
Quinolinyl-pyrazoles: These compounds exhibit similar structural features and have applications in medicinal chemistry.
Uniqueness: Pyrazolo[1,5-a]pyridine-4-carbaldehyde is unique due to its specific aldehyde functional group, which allows for diverse chemical modifications and applications in various fields. Its ability to form stable derivatives and its potential as a precursor for more complex molecules make it a valuable compound in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-2-1-5-10-8(7)3-4-9-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEYGVCZFMWJMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453734 | |
Record name | pyrazolo[1,5-a]pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474432-58-1 | |
Record name | pyrazolo[1,5-a]pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolo[1,5-a]pyridine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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